molecular formula C19H23ClO7 B1219341 Chlorojanerin CAS No. 64205-85-2

Chlorojanerin

Cat. No. B1219341
CAS RN: 64205-85-2
M. Wt: 398.8 g/mol
InChI Key: UHEMKMBRGXUBMJ-URUZQALBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorojanerin is a natural product found in Psephellus phaeopappoides, Rhaponticum canariense, and other organisms with data available.

Scientific Research Applications

Anti-Inflammatory Properties

Chlorojanerin, a compound isolated from Saussurea heteromalla, exhibits significant anti-inflammatory effects. This effect is achieved by inhibiting the production of TNF-α and IL-6 in various cell lines, including human monocytes and synovial cells from patients with rheumatoid arthritis. The mechanism of action is through the inhibition of genes involved in activating the transcription factor NF-κB, which plays a crucial role in inflammatory processes. This research suggests chlorojanerin's potential in treating inflammatory diseases (Saklani et al., 2012).

Antiproliferative Activity in Cancer Treatment

Chlorojanerin has shown promise in cancer research, particularly in inhibiting the proliferation of human gynecological cancer cell lines. Extracted from the Turkish endemic plant Psephellus pyrrhoblepharus, chlorojanerin, along with other compounds, demonstrated noteworthy effects on various cancer cell lines. This points towards its potential application in developing cancer treatments (Taştan et al., 2019).

Structural Analysis for Medicinal Applications

Understanding chlorojanerin's structure is vital for its medicinal applications. X-ray analysis of chlorojanerin from Centaurea scoparia revealed its structure as a chlorine-containing guaianolide, crucial for developing synthetic versions or derivatives for pharmaceutical use (Mattern et al., 1996).

properties

CAS RN

64205-85-2

Product Name

Chlorojanerin

Molecular Formula

C19H23ClO7

Molecular Weight

398.8 g/mol

IUPAC Name

[(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate

InChI

InChI=1S/C19H23ClO7/c1-8-4-12(26-17(23)9(2)6-21)14-10(3)18(24)27-16(14)15-11(8)5-13(22)19(15,25)7-20/h11-16,21-22,25H,1-7H2/t11-,12-,13-,14+,15-,16-,19+/m0/s1

InChI Key

UHEMKMBRGXUBMJ-URUZQALBSA-N

Isomeric SMILES

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H]([C@@]3(CCl)O)O)OC(=O)C2=C)OC(=O)C(=C)CO

SMILES

C=C1CC(C2C(C3C1CC(C3(CCl)O)O)OC(=O)C2=C)OC(=O)C(=C)CO

Canonical SMILES

C=C1CC(C2C(C3C1CC(C3(CCl)O)O)OC(=O)C2=C)OC(=O)C(=C)CO

synonyms

chlorojanerin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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